N-(3-Tert-butylcyclobutyl)prop-2-enamide
Description
N-(3-Tert-butylcyclobutyl)prop-2-enamide is a synthetic amide derivative characterized by a cyclobutyl ring substituted with a bulky tert-butyl group at the 3-position and a propenamide moiety. The cyclobutyl-tert-butyl combination confers significant steric hindrance and lipophilicity, distinguishing it from simpler aryl-substituted prop-2-enamides.
Properties
IUPAC Name |
N-(3-tert-butylcyclobutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-5-10(13)12-9-6-8(7-9)11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSZPXZNTPQNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butylcyclobutyl)prop-2-enamide typically involves the reaction of 3-tert-butylcyclobutanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Tert-butylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Tert-butylcyclobutyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Tert-butylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: Aryl substituents with electron-withdrawing groups (e.g., Compound 10’s -CF₃ and -F) enhance antimicrobial activity , while phenolic groups (e.g., Moupinamide) favor anti-inflammatory effects .
- Steric effects : The tert-butyl group in the target compound may hinder binding to enzymes or receptors compared to planar aromatic substituents.
Antimicrobial Activity
- Compound 10 () : Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. The -CF₃ and -F groups likely enhance membrane disruption .
- This compound : Predicted to have moderate antimicrobial activity due to lipophilicity but may lack target specificity due to steric bulk.
Anti-Inflammatory Activity
- Compound 20 () : Attenuated NF-κB activation via ortho/meta-substituted anilide rings .
- Moupinamide () and Compound 7 () : Hydroxyl and methoxy groups enable hydrogen bonding with inflammatory targets (e.g., COX-2) .
- Target compound : Unlikely to show strong anti-inflammatory activity due to the absence of polar substituents.
Acetylcholinesterase Inhibition
- Bassiamide A () : Demonstrated weak anti-acetylcholinesterase activity despite its complex structure, suggesting that dihydroxyphenyl groups alone are insufficient for strong inhibition .
- Target compound: No predicted acetylcholinesterase activity due to lack of aromatic π-π interactions or hydrogen-bond donors.
Physicochemical Properties
Lipophilicity (logD₇.₄)
Experimental and in silico logD values for analogs ():
| Compound | Experimental logD | Predicted logD (Consensus) |
|---|---|---|
| 10 | 3.8 | 3.5 |
| 11 | 4.2 | 4.0 |
| Bassiamide A | N/A | ~2.5 (estimated) |
The target compound’s tert-butyl and cyclobutyl groups suggest a logD >4.5, exceeding most analogs. High lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
